Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), also known as Pentamethylcyclopentadienyl (1,5-cyclooctadiene)ruthenium (II) chloride or RuCl(cod)Cp*, is an organoruthenium compound . It has the molecular formula C₁₈H₂₇ClRu and a molecular weight of 379.94 g/mol .

Molecular Structure Analysis

The compound has pseudo-octahedral geometry . In the crystal structure of a related compound, two isomers are observed in the unit cell, one with a 2.93 Å ruthenium–ruthenium bond and the other with a long internuclear distance of 3.75 Å .Chemical Reactions Analysis

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a homogeneous catalyst for the formation of carbon-carbon and carbon-heteroatom bonds . It can catalyze cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate, which in turn undergoes palladium (II)-catalyzed carbonylation to form highly substituted phthalides .Physical And Chemical Properties Analysis

The compound has a melting point of 143-147 °C . It is a solid at room temperature and should be stored at −20°C .Applications De Recherche Scientifique

Catalysis in Click Chemistry

It serves as a catalyst in click chemistry reactions, particularly in the cycloaddition of azides with acetylenes to yield 1,5-disubstituted triazoles. This regioselectivity contrasts with the 1,4-regiochemistry commonly observed with copper catalysis and allows for the use of internal acetylenes.

Safety and Hazards

In contact with water, Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) releases flammable gases . It is recommended to handle and store contents under inert gas and protect from moisture . Personal protective equipment including protective gloves, clothing, eye protection, and face protection should be worn .

Mécanisme D'action

Target of Action

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a homogeneous catalyst that primarily targets the formation of carbon-carbon and carbon-heteroatom bonds . It plays a crucial role in facilitating various chemical reactions, particularly those involving alkynylboronates, propargyl alcohols, and terminal alkynes .

Mode of Action

The compound interacts with its targets by catalyzing the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes . This interaction leads to the formation of arylboronate . The arylboronate then undergoes palladium(II)-catalyzed carbonylation .

Biochemical Pathways

The biochemical pathways affected by Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) primarily involve the formation of carbon-carbon and carbon-heteroatom bonds . The compound catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate . This arylboronate then undergoes palladium(II)-catalyzed carbonylation, leading to the formation of highly substituted phthalides .

Result of Action

The molecular and cellular effects of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)'s action primarily involve the formation of carbon-carbon and carbon-heteroatom bonds . This leads to the creation of new compounds, such as highly substituted phthalides , which can have various applications in chemical synthesis.

Action Environment

The action, efficacy, and stability of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) can be influenced by various environmental factors. For instance, the compound is stable at room temperature but may decompose when heated . It is soluble in organic solvents like dichloromethane and ether, but only slightly soluble in water . These properties can affect the compound’s performance as a catalyst in different reaction environments.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) can be achieved through a series of reactions involving the reaction of pentamethylcyclopentadiene with cyclooctadiene and ruthenium trichloride followed by reduction with sodium borohydride and chlorination with hydrochloric acid.", "Starting Materials": [ "Pentamethylcyclopentadiene", "Cyclooctadiene", "Ruthenium trichloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve pentamethylcyclopentadiene and cyclooctadiene in anhydrous diethyl ether.", "Step 2: Add ruthenium trichloride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature to reduce the ruthenium(III) to ruthenium(II).", "Step 4: Add hydrochloric acid to the reaction mixture to chlorinate the ruthenium(II) complex.", "Step 5: Isolate the product by filtration and wash with diethyl ether." ] } | |

Numéro CAS |

92390-26-6 |

Nom du produit |

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) |

Formule moléculaire |

C18H28ClRu |

Poids moléculaire |

380.9 g/mol |

Nom IUPAC |

chlororuthenium;(5Z)-cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7?;; |

Clé InChI |

JBVMVFXUVNUNNG-ZNZJSHLGSA-M |

SMILES isomérique |

CC1=CC(C(=C1C)C)(C)C.C1C/C=C\CCC=C1.Cl[Ru] |

SMILES |

CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |

SMILES canonique |

CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |

Origine du produit |

United States |

Q & A

Q1: What makes chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) a suitable catalyst for this specific [2+2+2] cycloaddition reaction?

A1: While the paper doesn't delve into the specific mechanistic advantages of chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), it highlights its superior performance compared to other transition metal-based catalysts for this reaction []. This suggests that the steric and electronic properties conferred by the pentamethylcyclopentadienyl and cyclooctadiene ligands likely contribute to favorable interactions with the substrates (diynes and N-cyanoindoles), facilitating the formation of the desired 1-(2-pyridyl)indole products. Further research into the reaction mechanism and comparative studies with other catalysts would be needed to provide a more definitive answer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

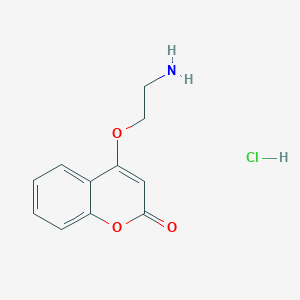

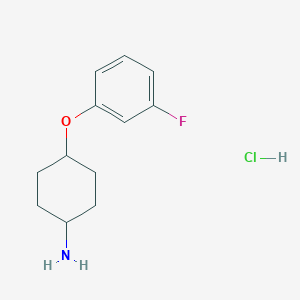

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)

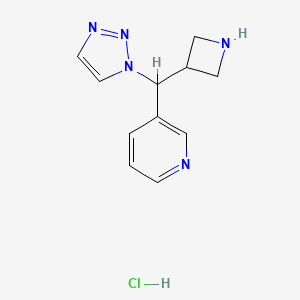

![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)

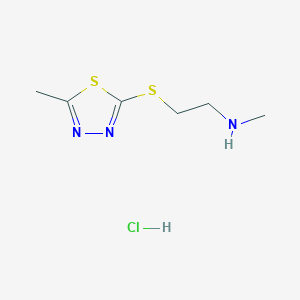

![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)